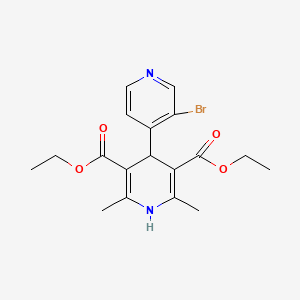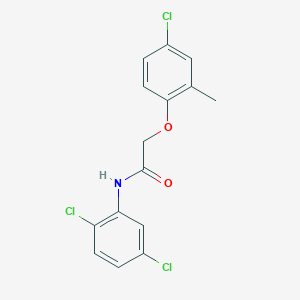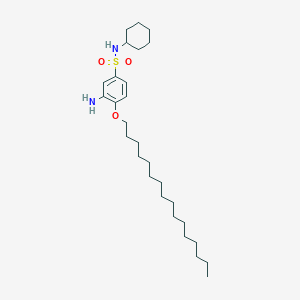
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide is a synthetic organic compound with the molecular formula C28H50N2O3S and a molecular weight of 494.786 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hexadecyloxy group attached to a metanilamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves several steps. The general synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a cyclohexylation reaction, typically using cyclohexylamine as a starting material.
Attachment of the Hexadecyloxy Group: The hexadecyloxy group is attached via an etherification reaction, where hexadecanol is reacted with a suitable leaving group.
Formation of the Metanilamide Core: The final step involves the formation of the metanilamide core through an amidation reaction, where the cyclohexyl and hexadecyloxy groups are attached to the central amide structure.
Analyse Chemischer Reaktionen
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hexadecyloxy group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N1-Cyclohexyl-4-(hexadecyloxy)metanilamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
N1-Cyclohexyl-4-(hexadecyloxy)metanilamide can be compared with other similar compounds, such as:
N1-Cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide: This compound has a similar cyclohexyl group but differs in the presence of a fluorobenzyl group and a diazepane ring.
N1-Hexadecyl-4-methoxy-N2-(alpha-methylbenzyl)-metanilamide: This compound has a hexadecyl group and a methoxy group, with a different substitution pattern on the metanilamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6664-01-3 |
|---|---|
Molekularformel |
C28H50N2O3S |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
3-amino-N-cyclohexyl-4-hexadecoxybenzenesulfonamide |
InChI |
InChI=1S/C28H50N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-33-28-22-21-26(24-27(28)29)34(31,32)30-25-19-16-15-17-20-25/h21-22,24-25,30H,2-20,23,29H2,1H3 |
InChI-Schlüssel |
RMSAMELDLCWLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


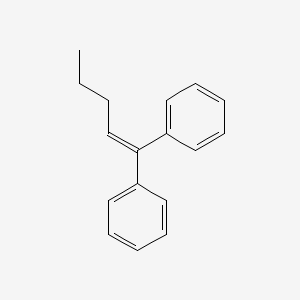
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
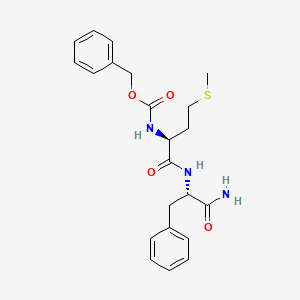

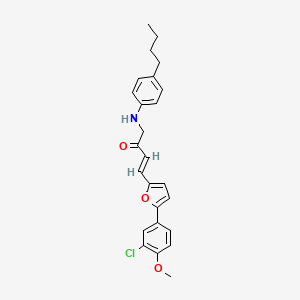
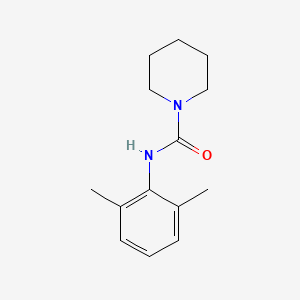
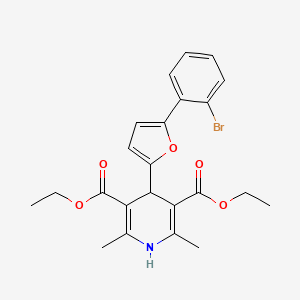
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
